molecular formula C15H16N2O5S B8528024 3-Benzylsulfonylamino-6-methyl-1-carboxymethyl-2-pyridinone

3-Benzylsulfonylamino-6-methyl-1-carboxymethyl-2-pyridinone

Cat. No. B8528024
M. Wt: 336.4 g/mol
InChI Key: LCCTWIWZVNZDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzylsulfonylamino-6-methyl-1-carboxymethyl-2-pyridinone is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzylsulfonylamino-6-methyl-1-carboxymethyl-2-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylsulfonylamino-6-methyl-1-carboxymethyl-2-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid

InChI

InChI=1S/C15H16N2O5S/c1-11-7-8-13(15(20)17(11)9-14(18)19)16-23(21,22)10-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3,(H,18,19)

InChI Key

LCCTWIWZVNZDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

HCl gas was bubbled through a stirred suspension of 3-benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone (1.4 g, 3.57 mmol), as prepared in the preceding step, in ethyl acetate (15 mL) at 0° C. until a solution was formed. After 2 h at room temperature, a thick suspension was formed. The mixture was degassed with nitrogen and filtered to give the title compound a white solid (1.1 g, 92%). 1H-NMR (300 MHz, CDCl3) δ8.67 (s, 1H), 7.34 (m, 5H), 7.12 (d, J=7.5 Hz, 1H), 6.10 (d, J=7.6 Hz, 1H), 4.78 (s, 2H), 4.51 (s, 2H), 2.26 (s, 3H).
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Synthesis routes and methods II

Procedure details

HCl gas was bubbled at 0° C. into a stirred suspension of tert-butyl 2-[3-[(benzylsulfonyl)amino]-6-methyl-2-oxo-1(2H)-pyridinyl]acetate (2.32 g, 5.91 mmol) in ethylacetate until the solution was completed. The HCl-saturated solution was stirred for further one hour at room temperature to form the thick precipitate. The product was collected by filtration to give 1.95 g (5.80 mmol) of a pale pink compound.
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